An In-depth Technical Guide to buta-1,3-dien-2-ylbenzene (2-Phenyl-1,3-butadiene)
An In-depth Technical Guide to buta-1,3-dien-2-ylbenzene (2-Phenyl-1,3-butadiene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buta-1,3-dien-2-ylbenzene, more commonly known as 2-phenyl-1,3-butadiene (2-PB), is a conjugated diene of significant interest in organic synthesis and polymer chemistry. Its structure, which incorporates both a butadiene backbone and a phenyl substituent, imparts unique reactivity, making it a valuable monomer for the synthesis of specialty polymers and a versatile reagent in cycloaddition reactions. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2-phenyl-1,3-butadiene, with a focus on its practical applications in a research and development setting.
Nomenclature and Chemical Structure
The systematic IUPAC name for this compound is buta-1,3-dien-2-ylbenzene. However, it is more frequently referred to as 2-phenyl-1,3-butadiene.
Chemical Identifiers:
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CAS Number: 2288-18-8[1]
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Molecular Formula: C₁₀H₁₀[1]
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Molecular Weight: 130.19 g/mol [1]
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Synonyms: (1-Methylene-2-propenyl)benzene, Phenoprene, Phenylerythrene[1]
The chemical structure of 2-phenyl-1,3-butadiene consists of a four-carbon butadiene chain with a phenyl group attached to the second carbon atom.
Caption: Chemical structure of buta-1,3-dien-2-ylbenzene.
Physicochemical Properties
While some physical properties of 2-phenyl-1,3-butadiene have been reported, it is important to note that experimentally verified data can be scarce and may vary between sources.
| Property | Value | Source |
| Boiling Point | ~175.9 °C (rough estimate) | [2] |
| Density | ~0.925 g/cm³ | [2] |
| Refractive Index | ~1.5489 | [2] |
Solubility: 2-Phenyl-1,3-butadiene is expected to be soluble in common non-polar organic solvents such as hexane, benzene, and dichloromethane, and poorly soluble in polar solvents like water.[3]
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the butadiene moiety and the aromatic protons of the phenyl group. The terminal =CH₂ groups will likely appear as distinct singlets or multiplets, while the internal vinyl proton will also give a characteristic signal. The phenyl protons will typically appear in the aromatic region (δ 7.0-7.5 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the four distinct sp² hybridized carbons of the butadiene chain and the sp² hybridized carbons of the phenyl ring. The quaternary carbon attached to the phenyl group will likely have a distinct chemical shift.
Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for C=C stretching of the conjugated diene system and the aromatic ring. C-H stretching and bending vibrations for both the vinyl and aromatic protons will also be present. Key expected vibrational bands include:
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C=C stretching (conjugated diene): ~1600-1650 cm⁻¹
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C=C stretching (aromatic): ~1450-1600 cm⁻¹
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=C-H stretching (vinyl and aromatic): ~3000-3100 cm⁻¹
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=C-H bending (out-of-plane): ~890-990 cm⁻¹
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 130). Fragmentation patterns would likely involve the loss of small neutral molecules or radicals, with characteristic fragments arising from the cleavage of the butadiene chain or the phenyl group.
Synthesis of 2-Phenyl-1,3-butadiene
A common and effective method for the synthesis of 2-phenyl-1,3-butadiene involves a Grignard reaction followed by dehydration.[4]
Caption: General workflow for the synthesis of 2-phenyl-1,3-butadiene.
Detailed Experimental Protocol: Synthesis from Acetophenone
This protocol is a representative example based on established synthetic routes.[4]
Materials:
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Acetophenone
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Vinylmagnesium bromide solution (e.g., 1.0 M in THF)
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Pyridinium p-toluenesulfonate (PPTS)
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Anhydrous tetrahydrofuran (THF)
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Toluene
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
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Grignard Addition:
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add acetophenone and anhydrous THF.
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Cool the solution to 0 °C using an ice bath.
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Slowly add the vinylmagnesium bromide solution dropwise via a dropping funnel, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1 hour to ensure complete reaction.[4]
-
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Workup and Isolation of the Intermediate Alcohol:
-
Cool the reaction mixture back to 0 °C.
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Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude 2-phenylbut-3-en-2-ol. This intermediate can be purified by distillation or used directly in the next step. A yield of approximately 75% for this step has been reported.[4]
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-
Dehydration to 2-Phenyl-1,3-butadiene:
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In a round-bottom flask equipped with a reflux condenser, dissolve the crude 2-phenylbut-3-en-2-ol in toluene.
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Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
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Heat the reaction mixture to 80 °C and maintain this temperature until the reaction is complete (monitor by TLC or GC).[4]
-
-
Final Workup and Purification:
-
Cool the reaction mixture to room temperature.
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Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Remove the solvent under reduced pressure.
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The crude 2-phenyl-1,3-butadiene can be purified by vacuum distillation to obtain the final product.
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Reactivity and Applications
The unique conjugated system of 2-phenyl-1,3-butadiene, influenced by the electronic effects of the phenyl group, governs its reactivity.
Polymerization
2-Phenyl-1,3-butadiene is a valuable monomer in the synthesis of polymers with interesting properties. The presence of the phenyl group can enhance the thermal and mechanical properties of the resulting polymers.[4] Poly(2-phenyl-1,3-butadiene) has been shown to exhibit a high glass-transition temperature (Tg), with some reports indicating a Tg as high as 325 °C, making it a candidate for high-temperature thermoplastics.[4][5]
Various polymerization methods can be employed:
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Ziegler-Natta Polymerization: This method can lead to stereoregular polymers. The choice of catalyst system can influence the microstructure (cis-1,4, trans-1,4, or 3,4-addition) of the resulting polymer.[6]
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Anionic Polymerization: Living anionic polymerization of 2-phenyl-1,3-butadiene can be initiated by organolithium compounds, allowing for the synthesis of well-defined polymer architectures.[7]
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Cationic Polymerization: Cationic initiators can also be used to polymerize 2-phenyl-1,3-butadiene.[6]
The polymerization of 2-phenyl-1,3-butadiene can proceed through different addition pathways, leading to polymers with varied microstructures and properties.
Caption: Possible polymerization pathways of 2-phenyl-1,3-butadiene.
Diels-Alder Reactions
As a conjugated diene, 2-phenyl-1,3-butadiene readily participates in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. The regioselectivity of these reactions is influenced by the electronic nature of the dienophile and the phenyl substituent on the diene.
In reactions with unsymmetrical dienophiles, the phenyl group at the 2-position generally directs the formation of the "para" adduct (1,4-disubstituted cyclohexene) as the major product.[8]
Example: Reaction with N-Phenylmaleimide
A detailed experimental protocol for the Diels-Alder reaction of a substituted butadiene with N-phenylmaleimide can be adapted for 2-phenyl-1,3-butadiene.[9]
Procedure Outline:
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Dissolve 2-phenyl-1,3-butadiene and N-phenylmaleimide in a suitable solvent (e.g., toluene or dichloromethane).
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Stir the reaction mixture at room temperature or with gentle heating.
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Monitor the reaction progress by TLC or GC.
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Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization or by standard workup and purification techniques such as recrystallization or column chromatography.
Safety and Handling
Specific safety data for 2-phenyl-1,3-butadiene is not widely available. However, based on its structure as a substituted butadiene, it should be handled with care in a well-ventilated fume hood. It is likely to be flammable and may be an irritant. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
2-Phenyl-1,3-butadiene is a versatile and valuable compound in organic synthesis and polymer science. Its synthesis from readily available starting materials and its unique reactivity in polymerization and Diels-Alder reactions make it an attractive building block for the development of new materials and complex organic molecules. Further research into its properties and applications is warranted to fully exploit its potential in various fields of chemical research.
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